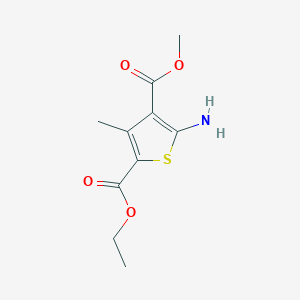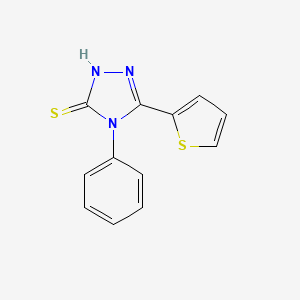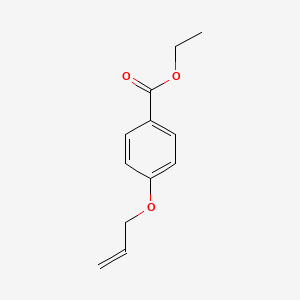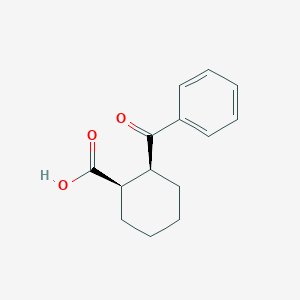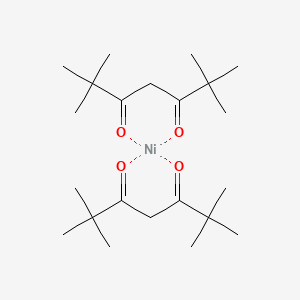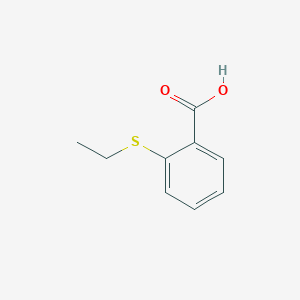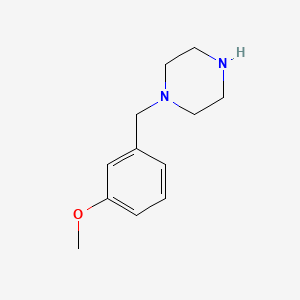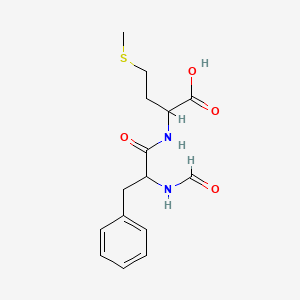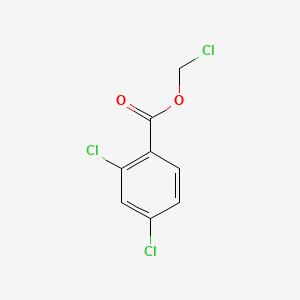
2,4-二氯苯甲酸氯甲酯
描述
Chloromethyl 2,4-dichlorobenzoate is an organic compound with the molecular formula C8H5Cl3O2. It is a derivative of benzoic acid where the hydrogen atoms at positions 2 and 4 on the benzene ring are replaced by chlorine atoms, and a chloromethyl group is attached to the carboxyl group. This compound is used in various chemical reactions and has applications in different fields of scientific research.
科学研究应用
Chloromethyl 2,4-dichlorobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It is used in the production of polymers, agrochemicals, and other industrial chemicals.
作用机制
Mode of Action
It’s known that chlorobenzoates can inhibit the growth of certain microorganisms . For instance, when meta-substituted chlorobenzoates were added as co-substrates to 2,5-dichlorobenzoate, the growth of the consortium was totally inhibited . More research is needed to fully understand the compound’s interaction with its targets and the resulting changes.
Biochemical Pathways
Chloromethyl 2,4-dichlorobenzoate may be involved in the degradation pathways of some polychlorinated biphenyl (PCB) congeners . 2,4-Dichlorobenzoate, a similar compound, is a key intermediate in the aerobic biodegradation of some PCBs . .
Result of Action
It’s known that chlorobenzoates can inhibit the growth of certain microorganisms
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Chloromethyl 2,4-dichlorobenzoate. For instance, the presence of other chlorobenzoates can affect the degradation of 2,5-dichlorobenzoate . .
生化分析
Biochemical Properties
Chloromethyl 2,4-dichlorobenzoate plays a significant role in biochemical reactions, particularly in the dehalogenation process. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with dehalogenase enzymes, which catalyze the removal of halogen atoms from organic compounds . This interaction is crucial for the degradation of halogenated aromatic compounds, making Chloromethyl 2,4-dichlorobenzoate an important compound in environmental bioremediation.
Cellular Effects
Chloromethyl 2,4-dichlorobenzoate affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in the detoxification process, thereby enhancing the cell’s ability to degrade harmful compounds . Additionally, Chloromethyl 2,4-dichlorobenzoate can alter cellular metabolism by modulating the activity of metabolic enzymes.
Molecular Mechanism
The molecular mechanism of Chloromethyl 2,4-dichlorobenzoate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to dehalogenase enzymes, facilitating the removal of chlorine atoms from the compound . This binding interaction is essential for the compound’s role in the dehalogenation process. Furthermore, Chloromethyl 2,4-dichlorobenzoate can inhibit or activate specific enzymes, leading to changes in cellular functions and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Chloromethyl 2,4-dichlorobenzoate change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Chloromethyl 2,4-dichlorobenzoate is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been observed to cause changes in cellular functions, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of Chloromethyl 2,4-dichlorobenzoate vary with different dosages in animal models. At low doses, the compound has been shown to enhance the degradation of halogenated compounds without causing significant toxic effects . At high doses, Chloromethyl 2,4-dichlorobenzoate can exhibit toxic effects, including cellular damage and disruption of normal cellular functions. Threshold effects have been observed, where the compound’s efficacy in degrading halogenated compounds increases up to a certain dosage, beyond which toxic effects become more pronounced.
Metabolic Pathways
Chloromethyl 2,4-dichlorobenzoate is involved in various metabolic pathways, including the dehalogenation pathway. It interacts with enzymes such as dehalogenases, which catalyze the removal of halogen atoms from the compound . This interaction is crucial for the compound’s role in the degradation of halogenated aromatic compounds. Additionally, Chloromethyl 2,4-dichlorobenzoate can affect metabolic flux and metabolite levels by modulating the activity of metabolic enzymes.
Transport and Distribution
Within cells and tissues, Chloromethyl 2,4-dichlorobenzoate is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation within specific cellular compartments . The transport and distribution of Chloromethyl 2,4-dichlorobenzoate are essential for its efficacy in biochemical reactions and its impact on cellular functions.
Subcellular Localization
Chloromethyl 2,4-dichlorobenzoate exhibits specific subcellular localization, which affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for the compound’s role in biochemical reactions and its interactions with biomolecules. The subcellular localization of Chloromethyl 2,4-dichlorobenzoate ensures its efficacy in degrading halogenated compounds and modulating cellular functions.
准备方法
Synthetic Routes and Reaction Conditions
Chloromethyl 2,4-dichlorobenzoate can be synthesized through the chloromethylation of 2,4-dichlorobenzoic acid. One efficient method involves the use of chlorosulfonic acid and dimethoxymethane in the presence of zinc iodide as a catalyst. The reaction is carried out in dichloromethane at a temperature range of 5-10°C, resulting in good to excellent yields .
Industrial Production Methods
Industrial production of chloromethyl 2,4-dichlorobenzoate typically involves similar chloromethylation processes but on a larger scale. The use of environmentally friendly catalysts and optimized reaction conditions are crucial for industrial applications to ensure high yield and minimal environmental impact.
化学反应分析
Types of Reactions
Chloromethyl 2,4-dichlorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloromethyl group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or other strong bases.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoates, while oxidation can produce carboxylic acids or aldehydes.
相似化合物的比较
Similar Compounds
2,4-Dichlorobenzoic Acid: A precursor to chloromethyl 2,4-dichlorobenzoate, used in similar applications.
Chloromethyl Benzoate: Lacks the additional chlorine atoms on the benzene ring, resulting in different reactivity and applications.
2,4-Dichlorobenzyl Chloride: Similar structure but with a benzyl chloride group instead of a benzoate ester.
Uniqueness
Chloromethyl 2,4-dichlorobenzoate is unique due to the presence of both the chloromethyl and dichlorobenzoate groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to participate in a wide range of reactions makes it a valuable compound in various fields of research and industry .
属性
IUPAC Name |
chloromethyl 2,4-dichlorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl3O2/c9-4-13-8(12)6-2-1-5(10)3-7(6)11/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOIDCVLQRFSVNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)OCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00220463 | |
| Record name | Benzoic acid, 2,4-dichloro-, chloromethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00220463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70190-72-6 | |
| Record name | Benzoic acid, 2,4-dichloro-, chloromethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070190726 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chloromethyl-2,4-dichlorobenzoate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221226 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, 2,4-dichloro-, chloromethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00220463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



